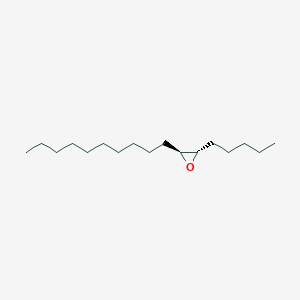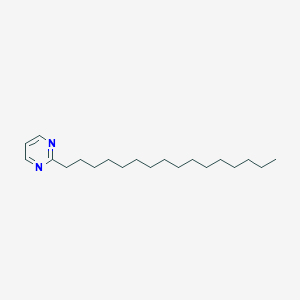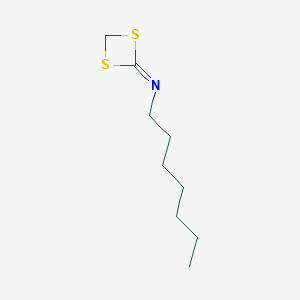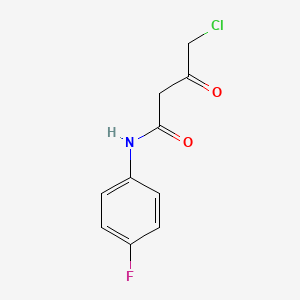
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)- is an organic compound with a heterocyclic core. It is a derivative of Meldrum’s acid, which is known for its high reactivity and versatility in organic synthesis. This compound is characterized by the presence of a phenylseleno group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)- typically involves the reaction of Meldrum’s acid with phenylselenyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination reactions.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the parent Meldrum’s acid derivative.
Substitution: The phenylseleno group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Meldrum’s acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)- has several applications in scientific research:
Biology: Potential use in the study of selenium-containing compounds and their biological activities.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of selenium-based drugs.
Industry: Utilized in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of 1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)- involves the reactivity of the phenylseleno group. This group can undergo oxidation to form selenoxide, which can then participate in various elimination and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): A parent compound with similar reactivity but without the phenylseleno group.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Another diketone with similar structural features but different reactivity.
Barbituric Acid (2,4,6-trioxohexahydropyrimidine): Shares some chemical properties but has a different core structure.
Uniqueness
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and application.
特性
CAS番号 |
61245-11-2 |
|---|---|
分子式 |
C13H14O4Se |
分子量 |
313.22 g/mol |
IUPAC名 |
2,2,5-trimethyl-5-phenylselanyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H14O4Se/c1-12(2)16-10(14)13(3,11(15)17-12)18-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChIキー |
GXTYUFWOPAMOOX-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=O)C(C(=O)O1)(C)[Se]C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14594833.png)



methanone](/img/structure/B14594858.png)

![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)




![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)

